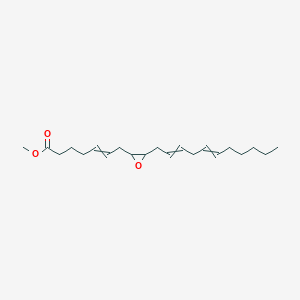

(+/-)8(9)-Epetre methyl ester

Description

Overview of Epoxyeicosatrienoic Acids as Endogenous Lipid Mediators

EETs are endogenous signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes. nih.gov These lipid mediators are involved in a wide array of biological functions, acting as autocrine and paracrine signaling molecules. mdpi.com They are known to possess vasodilatory, anti-inflammatory, anti-hypertensive, and protective effects on the heart and kidneys. mdpi.com The biological activities of EETs are terminated through their hydrolysis by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs). mdpi.comhmdb.ca

The epoxygenase pathway is one of three major enzymatic routes for arachidonic acid metabolism, the other two being the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov Unlike the often pro-inflammatory products of the COX and LOX pathways, EETs are generally associated with anti-inflammatory and protective actions. nih.gov They can attenuate the activation of endothelial cells, reduce the adhesion of leukocytes, and inhibit platelet aggregation, thereby playing a role in mitigating vascular inflammation. mdpi.com

Classification of EET Regioisomers and Stereoisomers

The epoxidation of arachidonic acid, which has four double bonds, can occur at any of these positions, leading to the formation of four different regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. mdpi.comwikipedia.org Each of these regioisomers can exist as two stereoisomers (enantiomers), designated as R,S and S,R. nih.gov This structural diversity is a key aspect of their biological activity, as different isomers can exhibit varying potencies and effects. ahajournals.org

Regioisomers : These isomers differ in the position of the epoxide group on the eicosanoid chain. ucalgary.ca For example, in 8,9-EET, the epoxide is located between the 8th and 9th carbon atoms. wikipedia.org

Stereoisomers : These isomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. studymind.co.uk The specific stereochemistry of an EET can influence its interaction with enzymes and receptors.

The production of specific EET regioisomers and stereoisomers can vary depending on the specific CYP epoxygenase isozyme involved and the tissue in which they are produced. nih.gov

Role of Methyl Esterification in Modulating Research Utility and Stability

In a research context, EETs are often converted to their methyl ester derivatives. This chemical modification serves several important purposes:

Enhanced Stability : The free acid form of some EETs can be chemically unstable. ahajournals.org Methyl esterification can improve the stability of the compound, making it easier to handle and store for experimental use. organic-chemistry.org For instance, methyl esters are generally stable under neutral conditions. researchgate.net

Improved Analytical Characterization : Methyl esterification can facilitate the analysis of EETs using techniques like mass spectrometry. nih.gov The derivatization can improve the fragmentation efficiency of the molecules, aiding in their identification and quantification. nih.gov

Modulated Solubility : The addition of a methyl group can alter the solubility of the EET, which can be advantageous for certain experimental setups.

Research Applications : The use of methyl esters allows researchers to study the biological effects of EETs in a more controlled manner. By using a more stable form of the compound, scientists can have greater confidence that the observed effects are due to the EET itself and not its degradation products.

Academic Context and Significance of Studying 8,9-Epoxyeicosatrienoic Acid Methyl Ester

The 8,9-EET regioisomer is a significant focus of research due to its diverse biological activities. mdpi.compnas.orgmdpi.com Studies have implicated 8,9-EET in various physiological processes, including the regulation of inflammation and angiogenesis (the formation of new blood vessels). mdpi.comnih.gov For example, 8,9-EET has been shown to have angiogenic properties, and its metabolism by COX-2 can produce even more potent angiogenic metabolites. pnas.orgnih.gov

The study of the methyl ester of 8,9-EET, "(+/-)-8(9)-EpETRE methyl ester," is important for several reasons:

It provides a stable tool to investigate the specific biological roles of the 8,9-EET regioisomer.

It allows for more precise and reproducible experimental results due to its enhanced stability compared to the free acid.

It aids in the development of analytical methods for detecting and quantifying 8,9-EET in biological samples.

By using the methyl ester form, researchers can better elucidate the mechanisms of action of 8,9-EET and its potential as a therapeutic target for a variety of conditions.

Structure

3D Structure

Properties

Molecular Formula |

C21H34O3 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

methyl 7-(3-undeca-2,5-dienyloxiran-2-yl)hept-5-enoate |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-13-16-19-20(24-19)17-14-11-12-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3 |

InChI Key |

XAOMBLXPIQCTNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 8,9 Epoxyeicosatrienoic Acid Methyl Esters

Chemical Synthesis Approaches for 8,9-Epoxyeicosatrienoic Acid Methyl Ester

Chemical synthesis provides a direct and scalable means to produce 8,9-EET methyl ester. These approaches often involve the epoxidation of the corresponding unsaturated fatty acid ester or the esterification of the pre-formed epoxy acid.

Epoxidation of Arachidonic Acid Methyl Ester with Peracid Reagents

A common and effective method for the synthesis of 8,9-EET methyl ester is the direct epoxidation of arachidonic acid methyl ester. This approach utilizes peracid reagents to introduce an epoxide group across one of the double bonds of the arachidonic acid backbone.

One of the most frequently used peracid reagents for this transformation is meta-chloroperbenzoic acid (mCPBA). The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) at controlled temperatures, often between 0–4°C, to selectively epoxidize the 8,9-double bond while preserving the other unsaturated sites within the molecule. Key parameters for this reaction include maintaining a slight molar excess of mCPBA to the arachidonic acid methyl ester to drive the reaction to completion while minimizing side reactions. The reaction progress is monitored, and upon completion, a workup procedure involving washing with a reducing agent like sodium thiosulfate followed by brine is employed to remove excess peracid and byproducts. This method can achieve epoxidation efficiencies in the range of 85–90%.

Table 1: Reaction Conditions for Epoxidation of Arachidonic Acid Methyl Ester

| Parameter | Condition |

|---|---|

| Substrate | Arachidonic Acid Methyl Ester |

| Reagent | meta-Chloroperbenzoic Acid (mCPBA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–4°C |

| Molar Ratio (mCPBA:Substrate) | 1.2:1 |

| Reaction Time | 6–8 hours |

| Workup | Sequential washing with sodium thiosulfate and brine |

Esterification of Carboxylic Acid Precursors

An alternative chemical synthesis route involves the esterification of the pre-formed 8,9-epoxyeicosatrienoic acid (8,9-EET). This method is advantageous when the free acid is more readily available or when a specific ester derivative is desired. The conversion of the carboxylic acid to its methyl ester can be accomplished using various standard esterification protocols.

One such method is carbodiimide-mediated coupling. In this procedure, 8,9-EET is treated with methanol in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is typically performed in an anhydrous solvent like dichloromethane to achieve high conversion rates, often exceeding 95%. Another approach involves the use of diazomethane, which provides a rapid and clean conversion of the carboxylic acid to the methyl ester. However, due to the hazardous and explosive nature of diazomethane, this method is often used on a smaller scale.

Sequential Epoxidation and Methyl Esterification Protocols

It is also possible to synthesize 8,9-EET methyl ester through a sequential process that involves the epoxidation of arachidonic acid first, followed by the esterification of the resulting 8,9-EET. This two-step approach allows for the isolation and purification of the intermediate epoxy acid before proceeding to the final ester product.

In the first step, arachidonic acid is treated with an epoxidizing agent. For instance, a combination of hydrogen peroxide and trifluoroacetic acid in dichloromethane at low temperatures can be used to generate 8,9-epoxy-arachidonic acid. Following the epoxidation and subsequent purification, the resulting 8,9-EET is then subjected to methyl esterification using one of the methods described in the previous section, such as carbodiimide-mediated coupling with methanol.

Enzymatic Synthesis of 8,9-Epoxyeicosatrienoic Acid and its Esters

Enzymatic synthesis offers a highly selective alternative to chemical methods for the production of 8,9-EET and its esters. These biocatalytic approaches often provide excellent regio- and stereoselectivity, which is challenging to achieve through conventional chemical synthesis.

Cytochrome P450 Monooxygenase-Mediated Epoxidation

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. nih.govnih.govhmdb.caresearchgate.net Specific CYP isoforms are capable of catalyzing the epoxidation of arachidonic acid to form epoxyeicosatrienoic acids (EETs), including the 8,9-EET regioisomer. nih.govnih.govhmdb.caresearchgate.netmdpi.com

Members of the CYP2C and CYP2J subfamilies are particularly important in the biosynthesis of EETs. hmdb.ca For example, human cytochrome P450 2J2 (CYP2J2) expressed in a suitable host system, such as E. coli membranes, can selectively epoxidize arachidonic acid at the 8,9-position. This enzymatic reaction requires a cofactor system, typically consisting of NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to sustain the catalytic activity of the enzyme. The reaction is generally carried out under aerobic conditions at a physiological temperature of 37°C. This enzymatic method avoids the use of harsh oxidizing agents, thereby preserving other labile functional groups in the molecule. Studies have shown that CYP2C9 can also produce 8,9-EET, although it may generate other regioisomers as well. nih.govacs.org

Table 2: Enzymatic Synthesis of 8,9-EET Methyl Ester using CYP2J2

| Parameter | Condition |

|---|---|

| Enzyme | Human Cytochrome P450 2J2 (CYP2J2) |

| Substrate | Arachidonic Acid Methyl Ester |

| Cofactor System | NADPH, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase |

| Incubation Temperature | 37°C |

| Incubation Time | 60 minutes |

Stereoselective Enzymatic Formation of 8(S),9(R)-EET and 8(R),9(S)-EET

A significant advantage of enzymatic synthesis is the ability to produce specific stereoisomers of 8,9-EET. The epoxidation of the cis-double bond at the 8,9-position of arachidonic acid can result in two enantiomers: 8(S),9(R)-EET and 8(R),9(S)-EET. Different cytochrome P450 isoforms exhibit distinct stereoselectivities in this reaction. nih.gov

For instance, while some CYP enzymes may produce a racemic or near-racemic mixture of the two enantiomers, others can show a preference for the formation of one over the other. This stereoselectivity is a critical aspect of the biological activity of EETs, as different enantiomers can elicit distinct physiological responses. The ability to generate enantiomerically enriched preparations of 8,9-EET is therefore of great interest for studying their specific biological roles.

Research-Oriented Derivatizations

Synthesis of Deuterated Analogs for Quantitative Analysis

In the realm of quantitative bioanalysis, particularly in studies involving mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision. For the quantification of (+/-)8(9)-EpETrE methyl ester, deuterated analogs serve as ideal internal standards due to their near-identical chemical and physical properties to the analyte, yet distinguishable mass. The synthesis of these deuterated analogs is a critical research-oriented derivatization.

A common strategy for the synthesis of deuterated this compound involves the use of a deuterated precursor, such as deuterated arachidonic acid. nih.govacs.orgnih.gov The synthesis can be conceptually outlined in the following stages:

Preparation of Deuterated Arachidonic Acid: The synthesis often begins with the introduction of deuterium (B1214612) atoms at specific, stable positions within the arachidonic acid backbone. This can be achieved through various organic synthesis techniques, including the use of deuterated building blocks or through catalytic deuteration of a suitable precursor molecule. nih.gov The positions for deuteration are carefully selected to be remote from the sites of biological activity and chemical reactivity, ensuring that the isotopic label does not influence the compound's behavior in biological systems or during analytical procedures.

Epoxidation of Deuterated Arachidonic Acid: The deuterated arachidonic acid is then subjected to epoxidation to introduce the epoxide ring at the 8,9-position. This is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in an inert solvent. The reaction conditions are controlled to favor the formation of the desired mono-epoxide.

Esterification to the Methyl Ester: The final step is the esterification of the carboxyl group of the deuterated 8,9-epoxyeicosatrienoic acid (8,9-EET) to form the methyl ester. This can be accomplished by reacting the free acid with methanol in the presence of an acid catalyst, or by using a milder methylating agent like diazomethane or trimethylsilyldiazomethane.

The successful synthesis of the deuterated analog is rigorously verified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.net This analysis confirms the correct mass shift corresponding to the incorporated deuterium atoms and ensures the chemical purity of the internal standard.

| Parameter | Description |

| Starting Material | Deuterated Arachidonic Acid (e.g., d4-arachidonic acid) |

| Epoxidation Reagent | m-Chloroperoxybenzoic acid (m-CPBA) |

| Esterification Method | Reaction with methanol and an acid catalyst |

| Verification Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Expected Mass Shift | Dependent on the number of incorporated deuterium atoms |

Hydrolysis Procedures for Conversion to Free Acid Forms for Biological Studies

For many biological investigations, the free acid form of 8,9-EET is the biologically active molecule of interest. Since the methyl ester is often more stable for storage, a common derivatization step prior to biological assays is the hydrolysis of this compound to its corresponding free carboxylic acid, (+/-)8,9-epoxyeicosatrienoic acid (8,9-EET). This conversion can be achieved through either chemical or enzymatic hydrolysis.

Chemical Hydrolysis:

Alkaline hydrolysis, also known as saponification, is a widely used method for the conversion of fatty acid methyl esters to their free acid forms. This procedure typically involves heating the methyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol or ethanol to ensure miscibility. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the free fatty acid.

A representative protocol for the alkaline hydrolysis of this compound is as follows:

The methyl ester is dissolved in a mixture of methanol and water.

An aqueous solution of sodium hydroxide is added to the mixture.

The reaction is heated under reflux for a specified period to ensure complete hydrolysis.

After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to a pH below 7.

The resulting free acid is then extracted with an organic solvent, such as ethyl acetate (B1210297) or diethyl ether.

The organic extracts are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the purified free acid.

The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), by observing the disappearance of the methyl ester spot/peak and the appearance of the more polar free acid spot/peak. nih.gov

| Parameter | Typical Conditions |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent System | Methanol/Water or Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) |

| Work-up | Acidification followed by organic extraction |

Enzymatic Hydrolysis:

An alternative and often milder approach to chemical hydrolysis is the use of enzymes. Carboxylesterases (EC 3.1.1.1) are a class of enzymes that catalyze the hydrolysis of carboxylic esters. researchgate.net This method offers the advantage of high specificity and can be performed under physiological pH and temperature conditions, which is particularly beneficial for sensitive molecules that might be degraded by harsh alkaline conditions.

For the enzymatic hydrolysis of this compound, a suitable carboxylesterase is incubated with the substrate in an appropriate buffer system. The reaction is allowed to proceed until completion, after which the free acid is purified from the reaction mixture. The choice of enzyme and reaction conditions (e.g., pH, temperature, and incubation time) are critical for achieving efficient hydrolysis.

| Parameter | Description |

| Enzyme | Carboxylesterase |

| Reaction Medium | Aqueous buffer (e.g., phosphate buffer) |

| pH | Typically neutral (around 7.0-7.4) |

| Temperature | Physiological temperature (e.g., 37 °C) |

| Product Purification | Solid-phase extraction or liquid-liquid extraction |

Biosynthesis and Endogenous Metabolism of 8,9 Epoxyeicosatrienoic Acids

Pathways of Endogenous Production from Arachidonic Acid

8,9-Epoxyeicosatrienoic acid (8,9-EET) is an endogenous signaling molecule derived from the metabolism of arachidonic acid. hmdb.caplos.org Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a key component of membrane phospholipids. nih.govnih.gov When released from the cell membrane by phospholipase A2, arachidonic acid becomes available as a substrate for several enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. pnas.orgmdpi.comescholarship.org The formation of EETs, including the 8,9-regioisomer, is catalyzed by CYP epoxygenases. plos.orgpnas.orgnih.govplos.org These enzymes introduce an epoxide across one of the four double bonds of arachidonic acid, leading to the formation of four different regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. hmdb.canih.govmdpi.com

Cytochrome P450 Epoxygenase Isoforms in 8,9-EET Synthesis

Multiple cytochrome P450 (CYP) isoforms are capable of producing 8,9-EET from arachidonic acid. hmdb.canih.govspandidos-publications.comspandidos-publications.com In humans, the predominant CYP epoxygenases expressed in the endothelium are CYP2C8, CYP2C9, and CYP2J2. nih.govmdpi.com The liver also contains a high concentration of CYP enzymes that metabolize arachidonic acid. spandidos-publications.comspandidos-publications.com Specifically, members of the CYP2C and CYP2J subfamilies are recognized for their epoxygenase activity in both the kidney and liver, leading to the formation of 8,9-EET, among other regioisomers. spandidos-publications.comspandidos-publications.com Studies have shown that various CYP isoforms, including those from the CYP1A, CYP2B, CYP2C, CYP2D, CYP2G, CYP2J, and CYP2N subfamilies, contribute to the synthesis of EETs. nih.gov For instance, human heart microsomes, which express CYP2J2, can generate 8,9-EET. nih.gov Furthermore, murine pulmonary microsomes have demonstrated the ability to synthesize 8,9-EET, and this synthesis is significantly increased under hypoxic conditions. ahajournals.org

Table 1: Key Cytochrome P450 Isoforms in 8,9-EET Synthesis

| CYP Isoform | Location of Expression | Reference |

| CYP2C8 | Endothelium | nih.govmdpi.com |

| CYP2C9 | Endothelium, Kidney | nih.govmdpi.com |

| CYP2J2 | Endothelium, Heart | nih.govmdpi.comnih.gov |

| CYP2C Subfamily | Kidney, Liver | spandidos-publications.comspandidos-publications.com |

| CYP2J Subfamily | Kidney, Liver | spandidos-publications.comspandidos-publications.com |

Stereochemical Preference in Biological Systems (e.g., 8(S),9(R) vs. 8(R),9(S))

The epoxidation of arachidonic acid by CYP enzymes is often stereoselective, resulting in a preference for the formation of one enantiomer over the other. ebi.ac.uk For 8,9-EET, the two possible enantiomers are 8(S),9(R)-EET and 8(R),9(S)-EET. Research has shown that in the rat kidney, there is a stereospecific synthesis of 8,9-EET, with the (8S,9R) isomer being favored over the (8R,9S) isomer in both isolated glomeruli and cortex tissue. ebi.ac.uk Similarly, chiral analysis of EETs in lung homogenates has demonstrated a preference for the 8(S),9(R)-EET enantiomer. ebi.ac.uk In contrast, the heart exhibits a strong enantioselectivity for 8(R),9(S)-EET. ebi.ac.uk This stereochemical preference is significant as the biological activities of the enantiomers can differ. For example, (8S,9R)-EET has been shown to be a renal vasoconstrictor, while (8R,9S)-EET is not. ebi.ac.ukcaymanchem.com

Enzymatic Metabolism of 8,9-Epoxyeicosatrienoic Acids

The biological activity of 8,9-EET is tightly regulated through its metabolism. plos.orgspandidos-publications.comspandidos-publications.com Once formed, EETs can be incorporated into membrane phospholipids, undergo β-oxidation, or be metabolized by other enzymes. nih.govnih.gov The primary pathway for the inactivation of EETs is hydrolysis of the epoxide to a vicinal diol. hmdb.capnas.orgwikipedia.org

Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis to Dihydroxyeicosatrienoic Acids (DHETs)

The main enzyme responsible for the degradation of 8,9-EET is soluble epoxide hydrolase (sEH). hmdb.capnas.orgwikipedia.org This enzyme is widely distributed in mammalian tissues and is found in the cytosol and peroxisomes. pnas.org sEH catalyzes the addition of a water molecule across the epoxide bond of 8,9-EET, converting it to its corresponding diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET). hmdb.cawikipedia.org This hydration reaction generally results in a significant reduction or loss of biological activity compared to the parent epoxide. spandidos-publications.comspandidos-publications.comnih.gov

Modification of the carboxylic acid group of EETs, such as through methyl esterification, can influence their rate of metabolism by sEH. Studies have shown that the conversion of EETs to their methyl esters decreases the rate of epoxide hydration. portico.org This suggests that the free carboxyl group is a structural feature that influences the interaction of the substrate with the active site of sEH. For example, 5,6-EET methyl ester was found to be as effective as 5,6-EET in certain biological assays, indicating that esterification can enhance stability without necessarily abolishing activity. nih.gov

The metabolism of EETs by cytosolic epoxide hydrolase (an older term for sEH) is influenced by the structure of the substrate, including both its regio- and stereochemistry. ebi.ac.ukrhea-db.orgnih.gov Research has demonstrated that the rate of hydrolysis can vary between different EET regioisomers and their enantiomers. ebi.ac.uk For instance, 14,15-EET is generally the preferred substrate for sEH, followed by 11,12-EET and then 8,9-EET. nih.govportico.org

The enzyme exhibits enantioselectivity in its catalytic activity. The 14(R),15(S)-, 11(S),12(R)-, and 8(S),9(R)-EET enantiomers, which are often the predominant forms found endogenously, are metabolized at substantially higher rates than their corresponding antipodes. ebi.ac.ukmedchemexpress.com In the case of the 8,9-EET enantiomers, water addition by the enzyme occurs predominantly at the C9 position for both the 8(S),9(R) and 8(R),9(S) forms. ebi.ac.ukmedchemexpress.com Differences in the rates of hydration between enantiomers appear to be due to factors other than just the initial binding affinity (Km), suggesting that the catalytic turnover rate plays a crucial role in the stereoselective metabolism of these compounds. ebi.ac.uk The Km for 8(R),9(S)-EET has been reported to be 41 µM. medchemexpress.com

Cyclooxygenase (COX)-Mediated Metabolism

In addition to hydration, 8,9-EET can be metabolized by cyclooxygenase (COX) enzymes. physiology.orgpnas.org Both COX-1 and COX-2 can utilize 8,9-EET as a substrate. pnas.orgcaymanchem.compnas.org The substrate preference for both COX isoforms is estimated to be 8,9-EET > 5,6-EET > 11,12-EET, while the 14,15-EET regioisomer is not a substrate. pnas.orgpnas.org This metabolic route is significant as it generates new biologically active molecules and represents a functional link between the cytochrome P450 epoxygenase and COX pathways. pnas.orgpnas.org

The metabolism of 8,9-EET by COX enzymes does not lead to prostaglandin-like endoperoxides, as the epoxide ring at the C8-C9 position blocks the necessary cyclization. pnas.org Instead, the reaction yields monohydroxylated products known as hydroxyepoxyeicosatrienoic acids (EHETs) or epoxy-hydroxy-eicosatrienoic acids (ct-E-HETs). pnas.orgmdpi.comresearchgate.netcapes.gov.br

Detailed research findings have identified two major products from the COX-mediated metabolism of 8,9-EET: pnas.orgpnas.orgmdpi.com

11-hydroxy-8,9-epoxyeicosatrienoic acid (8,9,11-EHET)

15-hydroxy-8,9-epoxyeicosatrienoic acid (8,9,15-EHET)

The formation of these EHETs is a crucial step in certain physiological and pathological processes, such as angiogenesis. nih.gov Studies using human aortic endothelial cells have shown that 8,9,11-EHET, a COX-2 metabolite, can enhance angiogenic responses. nih.gov In contrast, the 8,9,15-EHET isomer appears to be inactive in this regard. pnas.orgnih.gov These findings suggest that the biological effects previously attributed solely to 8,9-EET may, in some contexts where COX-2 is active (like inflammation or cancer), be mediated by its further metabolism to specific EHETs. pnas.orgnih.gov

| Substrate | Enzyme | Major Products | Biological Activity of Product | Ref |

| 8,9-EET | COX-1, COX-2 | 11-hydroxy-8,9-EET (8,9,11-EHET) | Pro-angiogenic | pnas.orgmdpi.comnih.gov |

| 8,9-EET | COX-1, COX-2 | 15-hydroxy-8,9-EET (8,9,15-EHET) | Not pro-angiogenic | pnas.orgmdpi.comnih.gov |

Other Metabolic Transformations (e.g., Chain Elongation, Beta-Oxidation)

Beyond hydration and COX-mediated pathways, 8,9-EET can undergo other metabolic transformations, including ω-oxidation, chain elongation, and β-oxidation. wikipedia.orgphysiology.orgmdpi.com

ω-Oxidation: Cytochrome P450 ω-oxidases can introduce a hydroxyl group at the methyl-terminal (ω) end of the fatty acid chain. physiology.orgphysiology.org For 8,9-EET, this results in the formation of 20-hydroxy-8(9)-epoxyeicosatrienoic acid (20,8(9)-HEET) . mdpi.comresearchgate.netuniprot.org This metabolite has been identified as an activator of the peroxisome proliferator-activated receptor-α (PPARα). researchgate.netuniprot.org

Chain Elongation and Beta-Oxidation: 8,9-EET can also be processed by the enzymatic machinery responsible for general fatty acid metabolism, leading to either longer or shorter chain epoxides. mdpi.comnih.govfrontiersin.org However, these pathways are considered more prominent for other EET regioisomers like 11,12- and 14,15-EET. physiology.orgphysiology.org For 8,9-EET, chain elongation and β-oxidation become significant metabolic routes primarily under conditions where the main catabolic pathway via soluble epoxide hydrolase is inhibited or inherently low. physiology.orgphysiology.org For instance, studies on porcine coronary endothelial cells treated with an sEH inhibitor showed an increase in β-oxidation products of other EETs, suggesting this pathway becomes more active when hydration is blocked. nih.gov While direct evidence for specific chain-shortened or elongated products originating directly from 8,9-EET is less documented than for other isomers, one study identified 8,9-epoxy-14:1 as a β-oxidation product derived from a longer-chain EET. capes.gov.brnih.gov

Molecular and Cellular Mechanisms of Action Associated with 8,9 Epoxyeicosatrienoic Acids

Modulation of Cellular Receptors and Enzyme Activity

8,9-EET exerts its biological effects by interacting with various cellular receptors and modulating the activity of key enzymes involved in signal transduction. These interactions are fundamental to its role in cellular regulation.

The actions of EETs are often initiated by binding to cell surface receptors, with evidence pointing towards the involvement of G-protein coupled receptors (GPCRs). nih.govphysiology.org Although a specific high-affinity receptor for 8,9-EET has not been definitively identified, functional studies suggest that some of its effects are mediated through the activation of G-proteins, such as the Gαs subunit. nih.gov This interaction is a critical first step in a cascade that leads to downstream cellular responses.

A primary consequence of this receptor activation is the mobilization of intracellular calcium. nih.gov Exogenously applied 8,9-EET can trigger calcium release from intracellular stores, a key event in many signaling pathways. nih.gov Furthermore, higher concentrations of 8,9-EET have been shown to sensitize and directly activate transient receptor potential ankyrin 1 (TRPA1) channels, which are ion channels that permit calcium influx into the cell. researchgate.net This modulation of calcium signaling underscores the role of 8,9-EET as a significant regulator of cellular ion homeostasis.

The biological activity of 8,9-EET is tightly regulated by its metabolic degradation. The primary enzyme responsible for this process is soluble epoxide hydrolase (sEH), which converts 8,9-EET into its corresponding, and generally less biologically active, diol form, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET). nih.govhmdb.ca Therefore, 8,9-EET is a substrate for sEH, not an inhibitor.

The strategic inhibition of sEH by pharmacological agents is a key approach to prolonging the half-life and enhancing the biological effects of endogenous 8,9-EET. nih.gov For instance, in the presence of an sEH inhibitor, the protective effects of native 8,9-EET against apoptosis in pulmonary artery smooth muscle cells are significantly increased, demonstrating that sEH activity normally limits the compound's efficacy. nih.gov This relationship highlights that the regulation of sEH activity is a critical control point for modulating 8,9-EET signaling.

Some of the functional effects of 8,9-EET and other EETs are mediated through the activation of the Src family of non-receptor tyrosine kinases. nih.gov This suggests that 8,9-EET can act through membrane receptors to initiate intracellular signaling cascades that involve Src. Src kinases are pivotal in regulating a multitude of cellular processes, including cell growth, migration, and survival. nih.gov Activation of Src can, in turn, trigger further downstream pathways, such as the STAT3, Ras/MAPK, and PI3K/AKT pathways, linking 8,9-EET to the control of fundamental cellular behaviors. mdpi.com

Influence on Ion Transport and Gene Expression

8,9-EET plays a significant role in regulating the movement of ions across cellular membranes and in controlling the expression of specific genes, thereby influencing cellular function and fate. nih.gov

The compound modulates ion transport, in part, through its effects on calcium signaling, which leads to the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. physiology.org This activation causes hyperpolarization of the cell membrane, a key mechanism in processes like vasorelaxation. Furthermore, EETs have been shown to regulate the activity of the epithelial sodium channel (ENaC), which is crucial for maintaining plasma sodium and volume. nih.gov

8,9-EET also exerts control over gene expression by modulating the activity of various transcription factors. nih.gov These proteins bind to DNA and regulate the transcription of genes, effectively turning them on or off. youtube.comyoutube.com 8,9-EET has been shown to interact with several key transcription factors, as detailed in the table below.

| Transcription Factor | Effect of 8,9-EET Interaction |

| Peroxisome proliferator-activated receptor α (PPAR-α) | Activation, leading to modulation of genes involved in lipid metabolism and inflammation. physiology.orgnih.gov |

| Nuclear factor-κB (NF-κB) | Inhibition, resulting in anti-inflammatory effects. nih.gov |

| Rho-kinases (ROCK) | A stable analog of 8,9-EET increases the mRNA expression of ROCK I and ROCK II, influencing apoptosis. nih.gov |

Intracellular Mechanisms of Action

Beyond interacting with cell surface receptors, 8,9-EET is rapidly taken up by cells, allowing it to directly engage with intracellular effector systems. physiology.org This internal action is crucial for many of its biological effects.

One of the key intracellular targets is the family of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. physiology.org By activating these nuclear receptors, 8,9-EET can directly influence the transcription of genes involved in inflammation and metabolism.

Additionally, 8,9-EET signaling impacts mitochondrial function, which is central to cell survival and apoptosis. A stable analog of 8,9-EET has been found to protect cells from apoptosis by preventing the depolarization of the mitochondrial membrane. nih.govnih.gov This is achieved by modulating the expression of Bcl-2 family proteins, specifically by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax. nih.govnih.gov This protective effect is mediated, at least in part, through the Rho-kinase (ROCK) pathway and involves the inhibition of caspase-3 and caspase-9 activation. nih.govresearchgate.net Proliferative responses to 8,9-EET have also been shown to require the activation of p38 mitogen-activated protein kinase (MAPK). nih.gov

Incorporation into Phospholipids and Role in Signal Transduction

A significant aspect of the cellular life cycle of 8,9-EET involves its incorporation into cell membrane phospholipids. nih.gov Arachidonic acid, the precursor of 8,9-EET, is stored within the sn-2 position of these membrane lipids. aocs.org Following cellular stimulation, arachidonic acid is released and can be metabolized to 8,9-EET.

Subsequently, 8,9-EET itself can be rapidly esterified into the sn-2 position of phospholipids. nih.gov This incorporation is not a passive event; it can alter the properties of the cell membrane and serves as a mechanism for storing 8,9-EET within the cell. This pool of phospholipid-esterified 8,9-EET can be mobilized and released upon treatment with agents like Ca²⁺ ionophores, suggesting that this process is an integral part of phospholipid-mediated signal transduction. nih.gov The release of 8,9-EET from these membrane stores allows it to act as a signaling molecule, influencing nearby receptors and enzymes.

Analytical Methodologies for the Quantification and Characterization of 8,9 Epoxyeicosatrienoic Acid Methyl Esters

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 8,9-EET methyl ester from complex biological matrices and resolving it from other structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acid methyl esters, including 8,9-EET methyl ester. ebi.ac.uk Prior to analysis, the EETs are often converted to their methyl esters to increase volatility. ahajournals.org Further derivatization, such as conversion to trimethylsilyl (B98337) (TMS) ethers, can improve the volatility of polar hydroxylated metabolites that may be present.

In a typical GC-MS setup, a capillary column, such as a DB-1 or DB-5, is used for separation. ahajournals.orgphysiology.org The temperature program is optimized to resolve different fatty acid methyl esters. For instance, an initial oven temperature of 180°C can be held for 5 minutes, then ramped to 250°C. ahajournals.org It is crucial to avoid high injector temperatures (above 250°C) to prevent thermal degradation of the epoxide group. Mass spectrometry detection in the positive ion mode allows for the identification and quantification of the eluted compounds based on their mass-to-charge ratios. physiology.org GC-MS has been successfully used to measure the synthesis of 8,9-EET from endogenous arachidonic acid in biological samples. ebi.ac.uknih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | 0.32 mm x 15 m, 1-μm DB-1 | ahajournals.org |

| Injector Temperature | 250°C | ahajournals.org |

| Transfer Line Temperature | 250°C | ahajournals.org |

| Oven Temperature Program | Initial: 180°C for 5 minutes | ahajournals.org |

| Ramp: 5°C/min to 250°C | ahajournals.org | |

| Detection Mode | Positive Ion Mode | physiology.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS or HPLC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 8,9-EET and its methyl ester. nih.govepa.gov This technique is particularly advantageous as it can often separate regioisomers and cis/trans isomers. nih.gov Reverse-phase HPLC using a C18 column is commonly employed for the separation of EETs. nih.gov

The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, often with a small amount of acetic acid. physiology.org For instance, a method for the simultaneous quantification of various eicosanoids used a flow rate of 350 µl/min. epa.gov The separated analytes are then introduced into the mass spectrometer. LC-MS/MS has been used to detect endogenous levels of EETs in various biological samples, including cell cultures and heart perfusates. nih.govresearchgate.netresearchgate.net In some studies, endogenous levels of 8,9-EET were below the limit of detection, highlighting the need for highly sensitive methods. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm ODS(2)) | epa.gov |

| Mobile Phase | Gradient of acetonitrile and water with 0.01% glacial acetic acid | physiology.org |

| Flow Rate | 350 µl/min | epa.gov |

| Ionization Mode | Negative Mode Electrospray Ionization | epa.gov |

| Detection | Tandem Quadrupole Mass Spectrometry (MS/MS) | epa.gov |

Enantioselective High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

The biological activity of EETs can be stereospecific, making the separation and analysis of individual enantiomers crucial. ebi.ac.uk Enantioselective HPLC, often using chiral stationary phases (CSPs), is the primary method for this purpose. Polysaccharide-based chiral columns, such as Chiralcel OD and Chiralcel OB, have proven effective in resolving the enantiomers of EET derivatives. sci-hub.se

For the analysis of 8,9-EET methyl ester, the enantiomers can be separated on a chiral column with a mobile phase typically consisting of hexane (B92381) with a small percentage of isopropanol. nih.gov The detection is often performed using UV absorbance. ahajournals.org The development of these methods has been instrumental in determining the stereoselectivity of cytochrome P450 enzymes in the formation of EETs. ebi.ac.uk For example, it was found that in some tissues, the (8S,9R) isomer of 8,9-EET is favored over the (8R,9S) isomer. ebi.ac.uk

Mass Spectrometry-Based Quantification Strategies

Accurate quantification of 8,9-EET methyl ester relies on robust mass spectrometry strategies, including the use of internal standards and optimized ionization and detection parameters.

Use of Deuterated Internal Standards (e.g., (±)8(9)-EET-d11 methyl ester)

The use of stable isotope-labeled internal standards is essential for accurate quantification by GC-MS or LC-MS to correct for variations in sample preparation and instrument response. bertin-bioreagent.comcaymanchem.com (±)8(9)-EET-d11 methyl ester is a commonly used deuterated internal standard for the quantification of 8,9-EET methyl ester. caymanchem.comcaymanchem.com This standard has a chemical purity of ≥98% and a high deuterium (B1214612) incorporation of ≥99% deuterated forms (d1-d11). caymanchem.com

When using a deuterated standard, a standard curve of peak intensity ratios (deuterated versus unlabeled) is constructed for precise quantification. caymanchem.com It is important to note that deuterium-labeled standards can sometimes have slightly different liquid chromatography retention times compared to their non-deuterated counterparts, which could potentially affect quantification if not properly addressed. ebi.ac.uk

Electrospray Ionization and Tandem Mass Spectrometry Parameters

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of lipids like EETs. epa.gov For the analysis of EETs, negative ion mode ESI is often employed. epa.gov Key parameters that are optimized include the capillary voltage, cone voltage, source temperature, and desolvation temperature. nih.govepa.gov For example, typical settings might include a capillary voltage of 3.0 kV, a source temperature of 125°C, and a desolvation temperature of 400°C. epa.gov

In tandem mass spectrometry (MS/MS), collision-induced dissociation is used to generate characteristic fragment ions for specific and sensitive detection. The collision voltage is optimized for each analyte to maximize the intensity of selected unique transition ions. epa.gov This selected reaction monitoring (SRM) approach significantly enhances the sensitivity of the assay. nih.gov For 8,9-EET, specific mass transitions are monitored for quantification. nih.gov

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray | epa.gov |

| Capillary Voltage | 3.0 kV | epa.gov |

| Source Temperature | 125°C | epa.gov |

| Desolvation Temperature | 400°C | epa.gov |

| Collision Gas | Argon | epa.gov |

Sample Preparation and Derivatization for Analytical Studies

Extraction Procedures from Biological Matrices (e.g., Plasma, Tissues)

The initial step in the analysis of (+/-)8(9)-EET-ME from biological sources involves its extraction from complex matrices such as plasma, tissues, and cell culture media. nih.govucanr.edu Solid-phase extraction (SPE) is a widely used technique for this purpose. ucanr.eduacs.orgdiva-portal.org

A common procedure involves the use of Oasis HLB cartridges. acs.orgnih.gov The process begins with preconditioning the cartridge, followed by loading the sample. After loading, the cartridge is washed to remove interfering substances, dried, and then the analytes are eluted. acs.org For tissue samples, a typical protocol involves homogenization in a solvent like methanol, often containing an antioxidant such as butylated hydroxytoluene (BHT), followed by centrifugation. ucanr.edu The resulting supernatant can then be subjected to SPE after dilution and acidification. ucanr.edu In some methods, liquid-liquid extraction (LLE) using solvents like hexane and ethyl acetate (B1210297) is employed, particularly after saponification of esterified lipids in plasma. nih.govmdpi.com

To ensure accurate quantification, deuterated internal standards, such as d11-8,9-EET, are often added to the sample before extraction. mdpi.com This accounts for any loss of the analyte during the sample preparation process. mdpi.com The extraction efficiency of these methods is crucial, with studies reporting recoveries of over 85%, indicating effective and consistent sample preparation. acs.orgnih.gov

Hydrolysis Protocols for Conversion to Free Acids Prior to Analysis

In many analytical workflows, particularly those employing LC-MS/MS, it is advantageous to analyze the free acid form of the lipid. Therefore, (+/-)8(9)-EET-ME and other lipid esters are hydrolyzed to their corresponding carboxylic acids. nih.govucanr.edu This can be achieved through base hydrolysis. ucanr.edu

One common protocol involves saponification using methanolic potassium hydroxide (B78521) (KOH) at room temperature for an extended period. ahajournals.org Following hydrolysis, the pH of the solution is adjusted to be acidic, and the resulting free fatty acids are extracted using an organic solvent like ethyl acetate. ahajournals.org Another method utilizes phospholipase A2 (PLA2) to hydrolyze phospholipids, releasing the fatty acids. nih.gov For a more targeted hydrolysis of methyl esters without affecting other ester linkages, specific enzymes like carboxyl esterase can be employed. nih.gov It is critical to ensure that the hydrolysis process does not lead to degradation of the epoxide ring. ucanr.edu

Method Validation and Performance Characteristics in Research Settings

The validation of analytical methods is crucial to ensure the reliability and reproducibility of the data generated in research settings. nih.govmdpi.com This involves assessing several key performance characteristics.

Determination of Limits of Detection and Quantification

The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com

For the analysis of epoxyeicosatrienoic acids (EETs) and their metabolites, highly sensitive methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed. acs.orgucanr.edu These methods can achieve very low limits of detection and quantification. For instance, one validated method reported LOD and LOQ values for various fatty acid methyl esters ranging from 0.21 to 0.54 µg/mL and 0.63 to 1.63 µg/mL, respectively. mdpi.com Another study using LC-MS/MS for urinary lipid analysis reported an LOD of 0.5 nM and an LOQ of 1.5 nM. ucanr.edu The ability to detect and quantify these lipids at such low concentrations is essential, given their low endogenous levels in biological systems. acs.orgnih.gov

| Parameter | Reported Value Range | Method | Reference |

| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL | GC/FID | mdpi.com |

| Limit of Detection (LOD) | 0.5 nM | LC-MS/MS | ucanr.edu |

| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL | GC/FID | mdpi.com |

| Limit of Quantification (LOQ) | 1.5 nM | LC-MS/MS | ucanr.edu |

| Limit of Quantification (LOQ) | 0.05 - 6.0 pg | LC-ESI-MS/MS | nih.gov |

Assessment of Precision, Accuracy, and Reproducibility

The precision of an analytical method refers to the closeness of repeated measurements, while accuracy is the closeness of a measured value to the true value. Reproducibility assesses the ability of a method to produce consistent results over time and in different laboratories. mdpi.com

For the quantification of (+/-)8(9)-EET-ME and related compounds, method validation includes the determination of both intra-day (within a single day) and inter-day (over multiple days) precision and accuracy. acs.orgnih.gov This is typically done by analyzing quality control (QC) samples at different concentrations. acs.orgnih.gov Studies have reported excellent precision and accuracy, with values consistently greater than 84%. acs.orgnih.gov The relative standard deviation (%RSD) for repeatability is often required to be less than 1.0% for peak areas in standards. mdpi.com

Accuracy is also assessed through recovery experiments, where a known amount of the analyte is spiked into a biological matrix and the percentage recovered is calculated. acs.orgnih.gov Analytical recovery for EETs has been demonstrated to be greater than 85% at various concentrations, indicating efficient extraction and minimal matrix effects. acs.orgnih.gov The linearity of the method is also a critical aspect, with calibration curves typically showing a correlation coefficient (r²) of 0.999 or higher. mdpi.comnih.gov

| Validation Parameter | Reported Performance | Method | Reference |

| Intra- and Inter-day Precision & Accuracy | >84% | LC-MS/MS | acs.orgnih.gov |

| Analytical Recovery | >85% | LC-MS/MS | acs.orgnih.gov |

| Linearity (r²) | >0.999 | GC/FID, LC-ESI-MS/MS | mdpi.comnih.gov |

| Repeatability (%RSD for peak areas) | <1.0% | GC/FID | mdpi.com |

Evaluation of Matrix Effects and Analyte Recovery

The accurate quantification of lipid mediators such as (+/-)8(9)-EpETre methyl ester in complex biological samples is fundamentally dependent on a thorough validation of the analytical method. Two critical parameters in this validation process are analyte recovery and matrix effects. These evaluations are essential to ensure that the reported concentration of the analyte is a true and accurate reflection of its presence in the original sample, free from systematic errors introduced during sample preparation and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte recovery refers to the efficiency of the extraction procedure—such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE)—in isolating the target analyte from the sample matrix (e.g., plasma, urine, tissue homogenate). Incomplete recovery can lead to a significant underestimation of the analyte's concentration.

Matrix effects are caused by co-eluting endogenous or exogenous components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's source. This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification. For eicosanoids and their derivatives, which are often present at low physiological concentrations amidst a high background of other lipids, matrix effects—particularly ion suppression—are a significant concern.

A standard experimental approach to simultaneously assess these two parameters involves the preparation of three distinct sets of samples:

Set A (Neat Solution): The analyte, this compound, is spiked into the final reconstitution solvent. This sample represents the ideal instrument response (100%) in the absence of any matrix components.

Set B (Post-Extraction Spike): A blank biological matrix is subjected to the full extraction procedure. The analyte is spiked into the final extract just before analysis. A comparison of the analyte's signal in Set B to that in Set A reveals the extent of matrix-induced signal suppression or enhancement.

Set C (Pre-Extraction Spike): The analyte is spiked into the biological matrix before the extraction procedure begins. The signal from this sample reflects the combined influence of both analyte recovery and matrix effects.

The percentage of analyte recovery (RE) and matrix effect (ME) can be calculated using the mean peak areas from the analysis of these sample sets:

Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) × 100

Analyte Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) × 100

A matrix effect value of 100% indicates no effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The use of a co-eluting stable isotope-labeled internal standard (SIL-IS), such as (+/-)8(9)-EpETre-d11 methyl ester, is a crucial strategy to compensate for these effects, as the SIL-IS is expected to experience similar recovery losses and matrix interferences as the native analyte.

The following data table presents representative findings from a validation experiment assessing the recovery and matrix effects for this compound extracted from human plasma using a solid-phase extraction protocol. The analysis was performed at low, medium, and high quality control (QC) concentrations.

Table 1: Evaluation of Analyte Recovery and Matrix Effects for this compound in Human Plasma (n=6)

| Concentration Level | Analyte | Mean Peak Area (Set A - Neat) | Mean Peak Area (Set B - Post-Extraction) | Mean Peak Area (Set C - Pre-Extraction) | Calculated Matrix Effect (%) | Calculated Analyte Recovery (%) |

|---|---|---|---|---|---|---|

| Low QC (2.5 ng/mL) | This compound | 21,540 (CV: 4.1%) | 18,680 (CV: 5.3%) | 16,920 (CV: 6.1%) | 86.7% | 90.6% |

| Medium QC (25 ng/mL) | This compound | 218,100 (CV: 3.5%) | 194,300 (CV: 4.8%) | 176,800 (CV: 5.5%) | 89.1% | 91.0% |

| High QC (250 ng/mL) | This compound | 2,205,000 (CV: 3.1%) | 1,973,400 (CV: 4.2%) | 1,786,000 (CV: 4.9%) | 89.5% | 90.5% |

CV: Coefficient of Variation

The results from this evaluation demonstrate that the analytical method is subject to a moderate degree of ion suppression, with matrix effect values ranging from 86.7% to 89.5%. Importantly, this effect is consistent across the tested concentration range, which is a desirable characteristic for a robust quantitative method. The consistency allows the stable isotope-labeled internal standard to effectively normalize the signal and correct for this predictable suppression.

Pre Clinical Research Applications and Biological Studies of 8,9 Epoxyeicosatrienoic Acid Methyl Esters

In Vitro Cellular Studies

Mesangial Cell Proliferation and Mitogenic Activity

Research conducted on cultured rat glomerular mesangial cells has revealed the potent mitogenic properties of metabolites derived from 8,9-EET. Specifically, studies have focused on the 11(R)-hydroxylated enantiomers of 8,9-EET, which are products of cyclooxygenase metabolism. These metabolites have been shown to significantly stimulate the incorporation of [3H]-thymidine, a marker of DNA synthesis and cell proliferation. nih.gov At a concentration of 1 microM, both 11(R)-hydroxylated 8(R),9(S)-EET and 8(S),9(R)-EET stimulated [3H]-thymidine incorporation to 300% and 280% of control levels, respectively. nih.gov The mitogenic activity of these compounds was found to be independent of protein kinase C, indicating the involvement of alternative signaling pathways in mediating mesangial cell proliferation. nih.gov These findings suggest a potential role for the metabolic products of 8,9-EET in the proliferative responses observed in inflammatory glomerular diseases. nih.gov

Table 1: Mitogenic Effects of 8,9-EET Metabolites on Rat Glomerular Mesangial Cells

| Compound | Concentration (µM) | [3H]-Thymidine Incorporation (% of Control) | EC50 (M) |

|---|---|---|---|

| 11(R)-hydroxy-8(R),9(S)-EET | 1 | 300% | 8 x 10⁻⁹ |

| 11(R)-hydroxy-8(S),9(R)-EET | 1 | 280% | 1 x 10⁻⁸ |

Data sourced from Biochemical and Biophysical Research Communications. nih.gov

Endothelial Cell Proliferation, Migration, and Angiogenesis

The compound 8,9-EET has been identified as a significant regulator of endothelial cell functions that are critical for angiogenesis, the formation of new blood vessels. nih.govnih.gov Studies have demonstrated that 8,9-EET is a potent, non-regioselective stimulator of endothelial cell proliferation. nih.gov This proliferative effect is linked to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov

Beyond proliferation, 8,9-EET also promotes endothelial cell migration and the formation of capillary-like structures in vitro, both of which are essential steps in the angiogenic process. nih.gov The signaling pathways involved in these events are dependent on the activation of both extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K). nih.gov Furthermore, the angiogenic potential of 8,9-EET is enhanced when its metabolism by cyclooxygenase-2 (COX-2) is induced. nih.govescholarship.org This is due to the formation of the metabolite 11-hydroxy-8,9-EET (8,9,11-EHET), which itself is a potent enhancer of angiogenic responses in human aortic endothelial cells, comparable to vascular endothelial growth factor (VEGF). nih.govescholarship.org

Table 2: Angiogenic Properties of 8,9-EET in Endothelial Cells

| Biological Process | Key Finding | Signaling Pathway(s) Involved |

|---|---|---|

| Cell Proliferation | Potent stimulator | p38 MAPK |

| Cell Migration | Promotes migration | ERK, PI3K |

| Tube Formation | Induces capillary-like structures | ERK, PI3K |

| Enhanced Angiogenesis | COX-2 induction amplifies the angiogenic response to 8,9-EET. | Formation of 8,9,11-EHET |

Data compiled from multiple research articles. nih.govnih.govescholarship.org

Investigation of Gene Induction (e.g., c-fos)

The mitogenic activity of 8,9-EET metabolites in rat glomerular mesangial cells is associated with the induction of immediate-early genes, such as c-fos. The expression of c-fos is often used as a marker for cellular stimulation and entry into the cell cycle. Studies have shown that the 11(R)-hydroxylated enantiomers of 8,9-EET produce a concentration-dependent stimulation of c-fos induction, mirroring their effects on [3H]-thymidine incorporation. nih.gov This indicates that the signaling cascade initiated by these metabolites rapidly targets the nucleus to alter gene expression programs that drive cell proliferation. nih.gov

Studies on Oxidative Stress Response

The role of 8,9-EET and its derivatives in the cellular response to oxidative stress is an area of active investigation. While direct studies on the methyl ester are limited, research on 8,9-EET and its analogs provides insights into their protective potential. For instance, an analog of 8,9-EET was found to protect pulmonary artery smooth muscle cells from apoptosis induced by serum deprivation. nih.gov This protective effect was associated with the reversal of mitochondrial membrane depolarization and changes in the expression of apoptosis-regulating proteins like Bcl-2 and Bax. nih.govresearchgate.net In other contexts, EETs have been shown to have inhibitory effects on ROS production. nih.gov Conversely, some studies have noted that under certain conditions, such as aging, an increase in EETs might correlate with increased markers of oxidative stress. nih.gov The therapeutic potential of EETs has been demonstrated in spontaneously hypertensive rats, a model where increased oxidative stress is a known factor. jpp.krakow.pljpp.krakow.pl

In Vivo Animal Model Investigations

Renal Physiological Studies (e.g., Vasoconstriction in Rat Kidney)

In vivo studies in rats have been crucial for understanding the renal physiological effects of 8,9-EET. When administered via renal intra-arterial infusion, 8,9-EET, along with other EET regioisomers, has been shown to induce dose-dependent reductions in cortical blood flow (CBF) and glomerular filtration rate (GFR). physiology.org Among the different EETs tested, 8,9-EET was found to be the least potent in reducing cortical blood flow. physiology.org For example, at the highest dose tested, it produced a modest 12 ± 3% peak reduction in CBF. physiology.org

The reduction in GFR is believed to be mediated by cyclooxygenase-dependent preglomerular vasoconstriction. glpbio.comcaymanchem.com These findings demonstrate that 8,9-EET acts as a renal vasoconstrictor in vivo, contributing to the regulation of renal hemodynamics. physiology.org This vasoconstrictor effect is part of a complex interplay of signaling molecules, including nitric oxide, that regulate renal vascular tone and electrolyte balance. physiology.org

Table 3: Renal Hemodynamic Effects of 8,9-EET in Rats

| Parameter | Effect of 8,9-EET Infusion | Potency Compared to Other EETs |

|---|---|---|

| Cortical Blood Flow (CBF) | Dose-dependent reduction | Least potent |

| Glomerular Filtration Rate (GFR) | Reduction | Potent |

| Mechanism of Action | Preglomerular vasoconstriction | Cyclooxygenase-dependent |

Data sourced from the American Journal of Physiology-Renal Physiology and other research. glpbio.comphysiology.orgcaymanchem.com

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| (+/-)8(9)-Epoxyeicosatrienoic acid methyl ester | (+/-)8(9)-EpET methyl ester |

| 8,9-Epoxyeicosatrienoic acid | 8,9-EET |

| 11(R)-hydroxy-8(R),9(S)-epoxyeicosatrienoic acid | 11(R)-hydroxy-8(R),9(S)-EET |

| 11(R)-hydroxy-8(S),9(R)-epoxyeicosatrienoic acid | 11(R)-hydroxy-8(S),9(R)-EET |

| 11-hydroxy-8,9-epoxyeicosatrienoic acid | 8,9,11-EHET |

| Arachidonic Acid | AA |

| Nitric Oxide | NO |

Vascular Tone Modulation in Specific Arterial Beds (e.g., Canine Epicardial Arterioles)

Epoxyeicosatrienoic acids (EETs), including 8,9-EET, are metabolites of arachidonic acid and are recognized as endothelium-derived hyperpolarizing factors that play a crucial role in regulating vascular tone. ahajournals.orgnih.gov Research has demonstrated that all four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET) are potent vasodilators in the canine coronary microcirculation. ahajournals.orgnih.gov These compounds cause relaxation in preconstricted arteries, including coronary, renal, cerebral, and mesenteric arteries. nih.gov

In studies focusing on canine coronary arterioles, 8,9-EET was found to be a potent vasodilator. ahajournals.org The vasodilation induced by EETs is significantly more potent in these resistance vessels compared to larger conduit coronary arteries, suggesting a key role in the regulation of coronary circulation. ahajournals.orgnih.gov The mechanism of action for EET-induced vasodilation primarily involves the activation of large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells. nih.govnih.gov The opening of these channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle. nih.gov

While much of the research focuses on the free acid form of EETs, the methyl ester form is also utilized in vascular studies. For instance, 5,6-EET methyl ester was used to investigate whether the neutral charge of the molecule, as opposed to the anionic charge of the free acid, affected its vasodilatory potency. ahajournals.org The results indicated that the methyl ester form still produced vasodilation, highlighting that the core structure is responsible for the effect. ahajournals.org Coronary arteries possess esterases that can convert fatty acid methyl esters back to their free fatty acid forms, which can then exert their biological effects. researchgate.net

The table below summarizes the vasodilatory effects of 8,9-EET in canine coronary arterioles as observed in preclinical studies.

| Compound | Vascular Bed | Effect | Potency (EC50) |

| 8,9-EET | Canine Coronary Arterioles (<125 μm) | Vasodilation | -10.1 to -12.7 log [M] |

This data is representative of the potent vasodilatory action of the EET regioisomer.

Role as a Research Tool and Standard in Lipid Metabolism Studies

The methyl ester form of fatty acids, including (±)8(9)-EpETrE methyl ester, is crucial for their analysis in lipid metabolism studies, primarily due to the requirements of analytical techniques like gas chromatography (GC). customs.go.jpgcms.cz Fatty acids are often converted to their more volatile and less polar fatty acid methyl esters (FAMEs) before GC analysis to improve separation and detection. gcms.cznih.gov This derivatization process is a standard procedure for the qualitative and quantitative analysis of fatty acid profiles in various biological samples. nih.gov

In the context of mass spectrometry (MS), another key analytical tool in lipidomics, EETs and their methyl esters serve as important reference standards. nih.gov For instance, in liquid chromatography-mass spectrometry (LC-MS/MS) methods developed for the quantification of arachidonic acid metabolites, characterized standards of EETs are essential for accurate identification and measurement. nih.gov The analysis of EET regioisomers often involves their conversion to methyl esters for isolation via high-performance liquid chromatography (HPLC). ahajournals.org

Furthermore, isotopically labeled versions of EETs are used as internal standards in quantitative MS-based assays. nih.gov These standards are critical for correcting for sample loss during extraction and for variations in instrument response, thereby ensuring the accuracy of the quantification of endogenous EET levels in biological matrices. nih.gov The use of (±)8(9)-EpETrE methyl ester as a standard allows researchers to reliably identify and quantify this specific lipid mediator, facilitating investigations into its metabolic pathways and biological functions. nih.gov

The table below outlines the applications of (±)8(9)-EpETrE methyl ester in lipid metabolism research.

| Application | Analytical Technique(s) | Purpose |

| Analyte Derivatization | Gas Chromatography (GC) | To increase volatility and thermal stability for analysis. |

| Reference Standard | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) | For compound identification and method validation. |

| Internal Standard (Isotopically Labeled) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | For accurate quantification of endogenous levels. |

Future Research Directions and Unresolved Questions

Elucidating the Full Spectrum of Receptor Interactions

A primary challenge in the field is the definitive identification of a high-affinity cell surface receptor for EETs. physiology.orgnih.gov While many biological effects of EETs have been documented, the specific receptor that mediates these actions is yet to be conclusively found. nih.gov Research suggests that EETs may interact with multiple receptor types, and their effects are likely context- and tissue-specific.

One leading candidate is a G-protein coupled receptor (GPCR). wikipedia.org The activation of protein kinase A (PKA) in response to EETs in various biological processes points towards the involvement of a Gs-coupled receptor. nih.gov More specifically, GPR40, also known as the free fatty acid receptor 1 (FFA1), has been identified as a potential target for EETs in the vascular system. mdpi.com Studies have shown that EETs can modulate calcium flux in cells engineered to express GPR40. mdpi.com However, since GPR40 is primarily expressed in the pancreas and brain, more research is needed to confirm if it is the primary EET receptor in other tissues, like the heart. mdpi.com

Beyond GPCRs, other receptors have been implicated in mediating EET effects. Peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors, can be activated by EETs and their metabolites. physiology.orgcaymanchem.com This suggests that some functional effects of EETs may result from direct intracellular actions that modulate gene expression, rather than binding to a surface receptor. physiology.org There is also evidence of crosstalk between EETs and prostanoid receptors, such as thromboxane (B8750289) and prostaglandin (B15479496) receptors. nih.gov The ongoing hunt for the putative EET receptor is a critical area of future research, as its discovery could pave the way for developing targeted therapeutics. nih.govresearchgate.net

Table 1: Potential Receptor Targets for Epoxyeicosatrienoic Acids (EETs)

| Receptor Class | Specific Example(s) | Evidence/Proposed Role | Citations |

| G-Protein Coupled Receptors (GPCRs) | Putative Gs-coupled receptor, GPR40 (FFA1) | PKA activation suggests a Gs-coupled mechanism. EETs modulate Ca2+ flux via GPR40 in vascular cells. | wikipedia.orgnih.govmdpi.com |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ) | EETs and metabolites can activate PPARs, influencing gene expression directly. | physiology.orgcaymanchem.com |

| Prostanoid Receptors | Thromboxane Receptors, Prostaglandin Receptors (EP2, EP4) | Reported crosstalk, as both EETs and prostaglandins (B1171923) are derived from arachidonic acid. | nih.gov |

Understanding the Diversity of Signal Transduction Pathways Activated by EETs

Upon binding to their putative receptors or acting intracellularly, EETs trigger a diverse array of signal transduction pathways. physiology.org These signaling cascades are the mechanisms through which EETs exert their varied physiological effects, including vasodilation and anti-inflammatory actions. physiology.orgnih.govmdpi.com A significant area of future research is to map these pathways comprehensively and understand how they differ between EET regioisomers and enantiomers, as well as across different cell types.

Key signaling pathways activated by EETs include:

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway : This pathway is involved in cell survival and growth and has been shown to be activated by EETs, contributing to their protective effects in tissues like the heart and lungs. nih.govmdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathways : EETs can activate p38 MAPK and other MAPK-associated pathways like JNK/c-Jun, which are involved in cellular processes such as proliferation and angiogenesis. mdpi.comnih.gov

Protein Kinase A (PKA) Pathway : As mentioned, the activation of adenylyl cyclase and the subsequent production of cAMP and activation of PKA are central to EET-induced vasorelaxation through the opening of calcium-activated potassium channels. nih.govnih.gov

NF-κB Signaling Pathway : EETs have demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory gene expression. caymanchem.commdpi.com

The complexity of these signaling networks presents a major challenge. It is likely that multiple pathways are activated simultaneously or in sequence, and their integration determines the ultimate cellular response. mdpi.com Future studies using techniques like time-resolved phosphoproteomics will be crucial for elucidating the dynamics of these signaling events and understanding how they contribute to the physiological and pathological roles of EETs. physiology.org

Table 2: Key Signal Transduction Pathways Modulated by EETs

| Pathway | Key Components | Cellular Outcome(s) | Citations |

| PI3K/Akt | PI3-K, Akt, FOXO | Cell survival, proliferation, anti-apoptosis | nih.govmdpi.com |

| MAPK | p38 MAPK, JNK/c-Jun | Angiogenesis, cell proliferation | mdpi.comnih.gov |

| PKA | Gαs, Adenylyl Cyclase, cAMP, PKA | Vasorelaxation, ion channel modulation | nih.govnih.gov |

| NF-κB | IκB, NF-κB | Inhibition of inflammation | caymanchem.commdpi.com |

Advancements in Stereoselective Synthesis and Analysis

The biological activity of EETs is highly dependent on their specific chemical structure, including both the position of the epoxide (regioisomerism) and its 3D orientation (stereoisomerism). nih.govebi.ac.uk For example, the 8(S),9(R)-EET and 8(R),9(S)-EET enantiomers can have different or even opposing effects. caymanchem.comebi.ac.uk This makes the ability to synthesize and analyze specific stereoisomers of paramount importance for research.

Stereoselective Synthesis: Developing synthetic routes that produce a single, specific enantiomer of an EET (enantioselective synthesis) is a significant challenge in organic chemistry. rsc.orgnih.gov Researchers are continuously working on new methodologies to control the stereochemistry of these complex molecules. rsc.orgmdpi.comethz.ch Success in this area relies on the use of chiral auxiliaries, reagents, or catalysts to direct the formation of the desired stereocenter. ethz.chacs.org The synthesis of specific metabolites, such as those produced by the cyclooxygenase (COX) processing of 8,9-EET, has been achieved, providing crucial analytical standards to confirm structures and study biological roles. escholarship.org

Analysis of Enantiomers: Analyzing the minute quantities of individual EET enantiomers present in biological samples is exceptionally difficult. nih.govuniprot.orgnih.govresearchgate.net A major advancement has been the development of sensitive analytical methods, primarily based on liquid chromatography-mass spectrometry (LC-MS). nih.gov Chiral chromatography is essential for this work, employing special columns with a chiral stationary phase (CSP) that can physically separate the enantiomers before they enter the mass spectrometer for detection and quantification. nih.govrsc.org

Several challenges persist in this area. Deuterium-labeled internal standards, often used for accurate quantification, can sometimes have different retention times than their non-labeled counterparts, potentially compromising results. nih.govresearchgate.net To overcome this, researchers have developed carbon-13 ([13C]) labeled EET analogs as improved internal standards. nih.govnih.gov Furthermore, derivatization of the EETs, for instance by creating pentafluorobenzyl (PFB) esters, can enhance sensitivity in certain mass spectrometry techniques like electron capture atmospheric pressure chemical ionization (ECAPCI)-MS. nih.govnih.gov Recent efforts focus on developing practical, underivatized LC-MS/MS assays with optimized chromatography to achieve baseline separation of all EET enantiomers in a single run. nih.gov

Table 3: Techniques in Stereoselective Analysis of EETs

| Technique | Description | Purpose/Advantage | Citations |

| Chiral Liquid Chromatography (LC) | Uses a chiral stationary phase (e.g., Chiralpak, Chiralcel) to separate enantiomers. | Physically separates R/S and S/R enantiomers for individual quantification. | nih.govrsc.orgmdpi.com |

| Mass Spectrometry (MS) | Detects and quantifies molecules based on their mass-to-charge ratio. Often coupled with LC (LC-MS/MS). | Provides high sensitivity and specificity for detecting trace amounts of EETs in biological matrices. | nih.govnih.gov |

| Derivatization (e.g., PFB esters) | Chemical modification of the analyte (EET) before analysis. | Can improve chromatographic properties and enhance ionization efficiency for greater sensitivity. | nih.govnih.gov |

| Stable Isotope Dilution | Use of isotopically labeled internal standards (e.g., ¹³C or ²H labeled EETs). | Enables precise and accurate quantification by correcting for sample loss during preparation and analysis. | nih.govmdpi.com |

Integration with Broader Oxylipin Metabolomics in Basic Research

The study of (+/-)8(9)-EpETrE methyl ester does not exist in isolation; it is part of the much larger field of oxylipin metabolomics. nih.govmedrxiv.org Oxylipins are a vast family of signaling lipids derived from the oxygenation of polyunsaturated fatty acids, with EETs being products of the cytochrome P450 pathway. mdpi.commdpi.com Integrating the analysis of EETs with other oxylipins from pathways like cyclooxygenase (prostaglandins) and lipoxygenase (leukotrienes) provides a more holistic view of lipid signaling in health and disease. nih.gov

This integrated approach, often called lipidomics, is crucial for understanding complex diseases where inflammation and oxidative stress are key factors, such as metabolic syndrome, cancer, and neurodegenerative diseases. nih.govmedrxiv.orgbmj.com For instance, by profiling a wide range of oxylipins, researchers can identify specific signatures or patterns associated with a disease state. medrxiv.org Studies have identified ratios of EETs to their less active DHET metabolites (e.g., 8,9-DiHETrE/8,9-EpETrE) as in vivo markers of soluble epoxide hydrolase (sEH) activity, which is altered in various pathologies. medrxiv.org

The advancement of high-throughput technologies like LC-MS/MS allows for the simultaneous quantification of dozens or even hundreds of oxylipins in a single sample. nih.gov This systems-level approach can reveal shifts in entire metabolic pathways rather than just single molecules. nih.gov By combining lipidomics data with other "omics" data, such as transcriptomics (gene expression), researchers can link changes in lipid mediator profiles to the activity of specific enzymes and pathways, providing deeper mechanistic insights into disease. mdpi.comnih.govfrontiersin.org Future basic research will continue to leverage these integrated approaches to define the complete role of 8,9-EpETrE and the entire CYP epoxygenase pathway within the broader oxylipin network that governs cellular function.

Q & A

Q. What are the standard laboratory methods for synthesizing (+/-)8(9)-Epetre methyl ester, and how do reaction parameters influence yield?